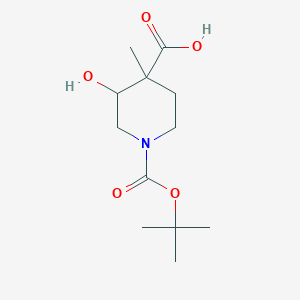

1-(tert-Butoxycarbonyl)-3-hydroxy-4-methylpiperidine-4-carboxylic acid

Vue d'ensemble

Description

The compound “1-(tert-Butoxycarbonyl)-3-hydroxy-4-methylpiperidine-4-carboxylic acid” is a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products . The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs) can be achieved by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular structure of the compound can be determined by various spectroscopic techniques. The InChI code for the compound is1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) . Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The proposed mechanism includes the following steps: (1) attack of the 2-position of imidazolium ionic liquid 1 by CTPA to give phosphonium intermediate 3, (2) formation of acyloxyphosphonium 4 from the protected amino acid anion of 1 and generation of hydrosulphide 5, (3) an alternative pathway where the salt 4 directly reacts with resin-bound .Physical And Chemical Properties Analysis

The molecular weight of the compound is 245.27 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the retrieved sources.Applications De Recherche Scientifique

Biologically Active Compounds of Plants

Carboxylic acids, derived from plants, exhibit significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. Research has shown that the structural variations among different carboxylic acids can greatly influence their biological activities. For instance, rosmarinic acid was found to possess the highest antioxidant capacity among studied compounds. Antimicrobial activity varied significantly depending on the microbial strain and experimental conditions, with caffeic acid and cinnamic acid showing high antimicrobial properties. The study also highlighted the influence of hydroxyl groups on the cytotoxic potential of these molecules, underscoring the importance of carboxylic acid structure in determining biological activity (Godlewska-Żyłkiewicz et al., 2020).

Biomass-derived Levulinic Acid for Drug Synthesis

Levulinic acid (LEV), produced entirely from biomass, serves as a versatile building block in drug synthesis due to its carbonyl and carboxyl functional groups. LEV and its derivatives facilitate the synthesis of a variety of chemicals and pharmaceutical intermediates, offering cleaner reactions and potential cost reductions in drug synthesis. Applications include direct use as a raw material in drug synthesis, modification of chemical reagents, and the synthesis of medicinally active functional groups through acylation and esterification. This approach exemplifies the growing importance of biomass-derived compounds in medicinal chemistry and pharmaceutical applications (Zhang et al., 2021).

Antioxidant Properties of Hydroxycinnamic Acids

Hydroxycinnamic acids (HCAs) are recognized for their potent antioxidant properties, with structure-activity relationships (SARs) playing a crucial role in their efficacy. The presence of an unsaturated bond on the side chain of HCAs significantly contributes to their activity. Modifications to the aromatic ring and carboxylic function, such as esterification and amidation, have been explored to enhance their antioxidant activity. This research highlights the importance of molecular optimization in developing effective antioxidants from HCAs for potential therapeutic applications (Razzaghi-Asl et al., 2013).

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, while serving as precursors for industrial chemicals, can inhibit microbial biocatalysts at concentrations below desired yields. This review addresses the impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, identifying key factors such as cell membrane damage and internal pH decrease as contributors to microbial inhibition. Identifying metabolic engineering strategies to increase microbial robustness against carboxylic acids is crucial for improving industrial performance (Jarboe et al., 2013).

Orientations Futures

The future directions for this compound could involve its use in the synthesis of peptides and other organic compounds . The Boc-protected amino acid ionic liquids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . This suggests potential applications in peptide synthesis and other areas of organic chemistry.

Mécanisme D'action

Target of Action

The compound “1-(tert-Butoxycarbonyl)-3-hydroxy-4-methylpiperidine-4-carboxylic acid” is a type of tert-butyloxycarbonyl (Boc) protected amino acid . The Boc group is a common protecting group used in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Mode of Action

The Boc group in the compound serves as a protecting group for the amino functionality. It can be selectively removed under certain conditions, revealing the amino group for further reactions . The deprotection of the Boc group can be achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

Biochemical Pathways

The compound can be used in peptide synthesis, where the Boc group serves as a protecting group for the amino functionality . After the deprotection of the Boc group, the resulting amino group can participate in peptide bond formation, leading to the synthesis of dipeptides .

Result of Action

The primary result of the action of this compound is the formation of dipeptides through peptide bond formation . This is achieved after the deprotection of the Boc group, which reveals the amino group for further reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the Boc group can be achieved under room temperature conditions . Additionally, the presence of certain reagents, such as oxalyl chloride, is necessary for the deprotection process . The compound’s stability and reactivity can also be affected by the solvent used, the pH of the environment, and other factors.

Propriétés

IUPAC Name |

3-hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-5-12(4,9(15)16)8(14)7-13/h8,14H,5-7H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRDLXKAKYGCOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1O)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Aza-spiro[5.5]undecan-4-ol](/img/structure/B1381975.png)

![1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1381984.png)